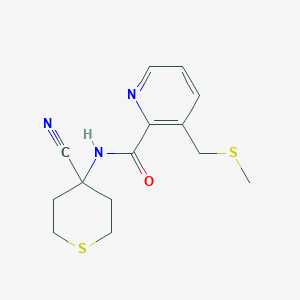
N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide, also known as ML239, is a compound that has been extensively studied for its potential use in treating various diseases. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
作用机制
The mechanism of action of N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This compound has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit the replication of certain viruses. Additionally, this compound has been found to have neuroprotective properties, with studies showing that it can protect neurons from damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide is its wide range of biological activities, which makes it a promising candidate for the treatment of various diseases. Additionally, this compound has been found to be relatively non-toxic in animal studies, which is an important consideration for drug development. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are many potential future directions for research on N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide. One area of interest is the development of more potent analogs of this compound, which could have improved efficacy and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the treatment of various diseases. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis of N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide involves the reaction of 4-cyanothiophene-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(methylsulfanyl)methylpyridine-2-amine. The final product is obtained after purification by column chromatography.
科学研究应用
N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide has been extensively studied for its potential use in treating various diseases. It has been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been found to have anti-viral properties, with studies showing that it can inhibit the replication of certain viruses.
属性
IUPAC Name |
N-(4-cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-19-9-11-3-2-6-16-12(11)13(18)17-14(10-15)4-7-20-8-5-14/h2-3,6H,4-5,7-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTONYIRBTARHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(N=CC=C1)C(=O)NC2(CCSCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2790541.png)




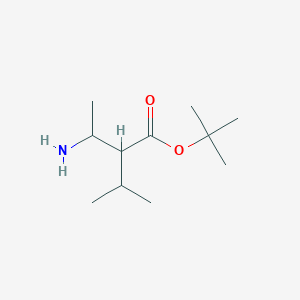
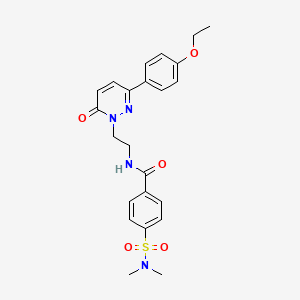
![2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2790555.png)
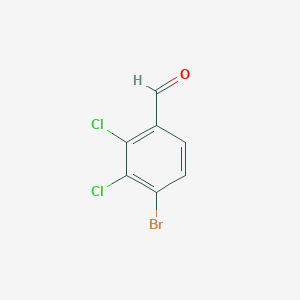
![1-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2790560.png)
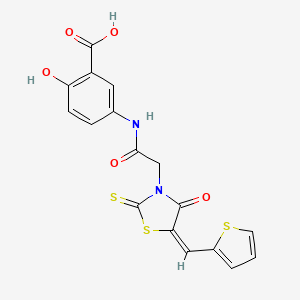
![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2790562.png)

![2-{[1-(3-chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2790564.png)